N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:
- A 2-hydroxyethyl group substituted with a 4-(trifluoromethyl)phenyl moiety.
- A 3-(2-oxopyrrolidin-1-yl)phenyl group linked via an ethanediamide bridge.
The 2-oxopyrrolidinyl substituent may contribute to conformational rigidity, influencing receptor binding selectivity.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4/c22-21(23,24)14-8-6-13(7-9-14)17(28)12-25-19(30)20(31)26-15-3-1-4-16(11-15)27-10-2-5-18(27)29/h1,3-4,6-9,11,17,28H,2,5,10,12H2,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDMSIPIMSSXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(trifluoromethyl)phenylboronic acid, which can be used in site-selective Suzuki-Miyaura cross-coupling reactions . The reaction conditions usually involve palladium-catalyzed direct arylation reactions and tandem-type Pd(II)-catalyzed oxidative Heck reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications, including:
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs and treatments for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares core ethanediamide functionality with analogs but differs in substituent groups, which critically modulate pharmacological properties. Below is a comparative analysis:
*Estimated based on structural formula.
Pharmacological Insights
Substituent Impact on Beta-3 AR Efficacy The target compound’s 2-oxopyrrolidinyl group may confer selectivity for human beta-3 adrenoceptors, addressing a limitation of earlier agonists (e.g., CL 316,243) that showed reduced efficacy in humans due to receptor heterogeneity . By contrast, the piperidinyl-indole analog () lacks a polar hydroxy group, which could diminish solubility and bioavailability .
Trifluoromethyl Phenyl Group
- Common to both ethanediamide analogs, this group enhances metabolic stability and binding affinity to hydrophobic receptor pockets. However, excessive lipophilicity (e.g., in the indole-piperidine analog) may limit therapeutic utility .
Comparison with Non-Ethanediamide Analogs 3-chloro-N-phenyl-phthalimide () serves a distinct industrial role but highlights the importance of aromatic/amide motifs in molecular design. Its lack of ethanediamide functionality precludes direct pharmacological comparison .
Research Findings and Challenges
- Species-Specific Receptor Differences : Beta-3 agonists effective in rodents often fail in humans due to divergent receptor pharmacology. The target compound’s design may mitigate this by optimizing substituents for human beta-3 AR .
- Prodrug Limitations : Earlier beta-3 agonists (e.g., BRL 37344) relied on prodrug activation, which was inefficient in humans. The target compound’s hydroxy group may bypass this need, enhancing in vivo efficacy .
- Thermogenesis vs. Side Effects : Compounds with low beta-3 AR efficacy (e.g., L-755,507) activate off-target beta-1/2 receptors, causing tachycardia. The target’s structural features may improve selectivity .
Biological Activity
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a compound featuring a trifluoromethyl group and a pyrrolidine moiety, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20F3N3O2
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, particularly in the areas of enzyme inhibition and potential therapeutic applications.
1. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notable findings include:
- Alpha-Amylase Inhibition : The compound demonstrated significant inhibition of alpha-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies reported an IC50 value of approximately 4.58 μM, indicating potent activity when compared to standard inhibitors like acarbose (IC50 = 1.58 μM) .
- Protein Tyrosine Phosphatase 1B (PTP1B) : This compound also showed promising results as a PTP1B inhibitor with an IC50 of 0.91 μM, outperforming standard reference compounds .
2. Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The observed IC50 value was found to be 2.36 μM, showcasing its ability to neutralize free radicals effectively .
Synthesis Methods
The synthesis of this compound involves several steps that can vary based on the desired purity and yield. Common methods include:
- Reflux Synthesis : Traditional reflux methods have been employed to achieve desired reaction conditions.
- Microwave-Assisted Synthesis : Recent advancements in synthetic chemistry have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields.
Case Study 1: Antidiabetic Potential
In a study focusing on antidiabetic agents, the compound was evaluated alongside other known inhibitors. Results indicated that it could serve as a multi-target agent against diabetes by inhibiting key enzymes involved in glucose metabolism .
Case Study 2: Safety and Toxicity
Acute toxicity studies conducted on experimental models showed no significant adverse effects at various concentrations over a 72-hour observation period, suggesting a favorable safety profile for further development .
Comparative Table of Biological Activities
| Biological Activity | IC50 Value (μM) | Comparison Standard |
|---|---|---|
| Alpha-Amylase | 4.58 | Acarbose (1.58) |
| PTP1B | 0.91 | Ursolic Acid (1.35) |
| Antioxidant | 2.36 | Ascorbic Acid (0.85) |
Q & A
Q. Key Reagents :
How is the structural confirmation of this compound performed?
Basic Research Question
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for trifluoromethyl (-CF₃), pyrrolidinone (2-oxopyrrolidin-1-yl), and hydroxyethyl groups. For example, the -CF₃ group shows a singlet at ~110–120 ppm in ¹³C NMR .
- 2D NMR : COSY and HSQC confirm connectivity between protons and carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .
- X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry if single crystals are obtained .
What strategies optimize reaction yields during synthesis?
Advanced Research Question
Yield optimization requires systematic parameter adjustments:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require low temperatures (-20°C) to suppress side reactions .
- Catalyst loadings : For example, increasing DMAP from 5 mol% to 10 mol% improves acylation efficiency .
- Temperature control : Slow addition of reagents at -40°C minimizes exothermic side reactions .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry .
Q. Example Optimization Table :
| Parameter | Initial Yield | Optimized Yield | Method Change |
|---|---|---|---|
| Solvent (DMF → THF) | 45% | 68% | Reduced polarity |
| Catalyst (5% → 10% DMAP) | 50% | 75% | Increased activation |
How do researchers assess the compound’s stability under stress conditions?
Advanced Research Question
Stability studies involve:
- Thermal stress : Heating at 40–80°C for 24–72 hours to identify degradation products via HPLC-MS .
- Photolytic stress : Exposing samples to UV light (e.g., 254 nm) for 48 hours .
- pH-dependent stability : Incubating in buffers (pH 1–13) and monitoring hydrolysis by LC-MS .
Q. Degradation Pathways :
- Hydrolysis : Cleavage of the ethanediamide bond under acidic/basic conditions.
- Oxidation : Hydroxyethyl group forms ketone derivatives.
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-protein binding over 100-ns trajectories to assess stability .
- ADMET prediction : Software like Schrödinger’s QikProp evaluates absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
